molecular formula C12H11NO3S B2897914 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid CAS No. 875858-78-9

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2897914
CAS No.: 875858-78-9
M. Wt: 249.28
InChI Key: ULXLKNWQMGIDNW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a phenoxy methyl group at position 2 of the thiazole ring and a carboxylic acid moiety at position 4. The compound’s molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 265.29 g/mol (calculated from and ). Its structure combines aromatic, ether, and heterocyclic functionalities, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)16-6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXLKNWQMGIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and antiviral activities.

    Industry: Utilized in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. Thiazole derivatives often exert their effects by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The activity and physicochemical properties of thiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Substituent and Functional Group Comparisons
Compound Name Molecular Formula Substituent (Position) Key Features/Activity Reference
2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid C₁₂H₁₁NO₃S 4-Methylphenoxy (C2) Potential AgrA inhibitor (anti-virulence agent) ; moderate lipophilicity
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 4-Methylphenyl (C2) AgrA inhibitor via docking studies; lacks ether linkage, reducing flexibility
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid C₁₀H₅F₂NO₂S 2,6-Difluorophenyl (C2) Enhanced electronegativity; potential for stronger halogen bonds
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 3-Chlorophenyl (C2) Higher molecular weight (239.67 g/mol); chloro group increases steric bulk
2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid C₁₁H₈ClNO₃S 2-Chlorophenoxy (C2) Binds to FABP4 in crystal structures; chloro substituent affects binding affinity

Key Observations :

  • Phenoxy vs. Phenyl Substituents: The phenoxy methyl group in the target compound introduces an ether linkage, enhancing conformational flexibility compared to rigid phenyl substituents (e.g., 2-(4-methylphenyl)- analog) .
  • Halogen Effects : Fluorine (in difluoro analogs) increases electronegativity and binding specificity, while chlorine (e.g., 2-(3-chlorophenyl)-) adds steric bulk but may reduce solubility .

Positional Isomerism: Carboxylic Acid Placement

The position of the carboxylic acid group significantly impacts biological activity:

Table 2: Positional Isomer Comparisons
Compound Name Carboxylic Acid Position Molecular Formula Key Differences Reference
2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid 4 C₁₂H₁₁NO₃S Optimal AgrA binding due to spatial alignment with receptor pockets
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid 5 C₁₃H₁₃NO₃S Methyl at C4 shifts electron density; reduced AgrA affinity compared to C4 acid

Key Observations :

  • Position 4 vs. 5 : The C4-carboxylic acid in the target compound aligns better with AgrA’s catalytic site, while the C5 isomer (with an additional methyl group) may hinder binding due to steric clashes .

Linkage and Functional Group Modifications

Variations in the linker between the aryl group and thiazole ring alter pharmacokinetic properties:

Table 3: Linkage Comparisons
Compound Name Linkage Type Molecular Formula Biological Relevance Reference
2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid Ether (phenoxy methyl) C₁₂H₁₁NO₃S Balances lipophilicity and solubility
2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid Amino (ethyl ether) C₁₂H₁₂N₂O₃S Amino group enables hydrogen bonding but reduces metabolic stability
Methyl 2-phenylthiazole-4-carboxylate Ester (methyl) C₁₁H₉NO₂S Esterification increases bioavailability but requires hydrolysis for activity

Key Observations :

  • Ether vs. Amino Linkages: The ether group in the target compound provides moderate hydrophobicity, whereas amino linkages (e.g., 2-[(4-ethoxyphenyl)amino]-) introduce polar interactions but may increase susceptibility to enzymatic degradation .
  • Ester Derivatives : Methyl esters (e.g., methyl 2-phenylthiazole-4-carboxylate) serve as prodrugs, enhancing absorption but requiring activation .

Biological Activity

2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring and a carboxylic acid functional group, with the molecular formula C12H11NO3S and a molecular weight of approximately 251.28 g/mol. Its structure suggests potential applications in various fields, particularly in pharmaceuticals.

The compound features a 4-methylphenoxy group attached to the thiazole ring, contributing to its unique properties. The presence of this group may enhance its interaction with biological targets, leading to significant biological activities.

Property Value
Molecular FormulaC12H11NO3S
Molecular Weight251.28 g/mol
Functional GroupsThiazole, Carboxylic Acid
Structural CharacteristicsContains 4-methylphenoxy group

Biological Activities

Research indicates that 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid exhibits several notable biological activities:

The biological activity of 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is believed to involve:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell growth.
  • Cellular Interference : By interfering with nucleic acid synthesis or protein function within cells, these compounds can induce apoptosis or inhibit proliferation.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of various thiazole derivatives on HepG-2 and A549 cell lines using MTT assays. The results indicated that compounds with structural similarities to 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid exhibited IC50 values below 5 µg/mL, demonstrating significant potency against these cancer types .
  • Antimicrobial Efficacy :
    • In vitro testing against common bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid, a comparison with structurally similar compounds is presented below:

Compound Name Molecular Formula Unique Features
2-(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acidC12H11NO3SContains phenoxy group; potential for diverse biological activity
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acidC12H11NO2SDifferent position of methyl substitution
2-(4-Bromomethylphenyl)-thiazole-4-carboxylic acidC11H9BrN2O2SIncorporates bromine; affects reactivity

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